

futibatinib safety profile comparison other FGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Futibatinib

CAS No.: 1448169-71-8

Cat. No.: S544586

Get Quote

Adverse Event Profile Comparison

Adverse Event (AE) Category	Futibatinib (20 mg QD, N=318) [1]	Pemigatinib (Systematic Review) [2]	Erdafitinib (Meta-analysis) [3]	Class-Wide Common AEs [2] [4]
Hyperphosphatemia (On-target)	82% (any grade); 19% (Grade ≥3)	Commonly reported	78.5% (Urothelial Carcinoma); 66.5% (Other Tumors)	Alopecia, Diarrhea, Fatigue, Dysgeusia (taste disturbance)
Nail Toxicity	27% (any grade); 1% (Grade ≥3)	Information missing	Information missing	
Hepatic AEs	27% (any grade); 11% (Grade ≥3)	Information missing	Information missing	
Stomatitis	19% (any grade); 3% (Grade ≥3)	Information missing	51.1% (Urothelial Carcinoma)	

Adverse Event (AE) Category	Futibatinib (20 mg QD, N=318) [1]	Pemigatinib (Systematic Review) [2]	Erdafitinib (Meta-analysis) [3]	Class-Wide Common AEs [2] [4]
Palmar-Plantar Erythrodysesthesia (PPES)	13% (any grade); 3% (Grade ≥3)	Information missing	Information missing	
Ocular Disorders	8% (any grade)	Reported with FGFR inhibitors	Information missing	
Diarrhea	Information missing	Commonly reported	56.5% (Urothelial Carcinoma); 44.9% (Other Tumors)	
Dry Mouth	Information missing	Information missing	48.5% (Other Tumors)	

Mechanisms and Key Differentiators

The safety profiles of these drugs are directly linked to their mechanism of action.

- **On-Target Effect: Hyperphosphatemia** is a common, on-target class effect. Inhibition of FGFR signaling disrupts the FGF23-Klotho pathway, which is a key regulator of phosphate homeostasis [1].
- **Off-Target Effects:** Other AEs like nail disorders, stomatitis, and ocular issues are likely due to the inhibition of FGFRs in healthy tissues [1].

Key differentiators for **futibatinib** include:

- **Covalent Binding:** **Futibatinib** is an **irreversible, covalent inhibitor** of FGFR1-4, which may contribute to its durable efficacy and distinct safety profile [1].
- **Real-World Insights:** A recent analysis of the FDA Adverse Event Reporting System (FAERS) identified **decreased blood magnesium** as a potential novel AE signal for **futibatinib** not previously highlighted in clinical trials [5].
- **Time-to-Onset:** The same real-world study found the median time to onset for AEs was **25 days for futibatinib**, compared to 29 days for pemigatinib and 56.5 days for erdafitinib, though all showed an early failure-type pattern (most AEs occur early on) [5].

AE Management and Dose Modification

Across all FGFR inhibitors, most adverse events are manageable with proactive monitoring, supportive care, and dose modifications.

- **Hyperphosphatemia:** Typically managed with **phosphate-lowering medications** (e.g., chelators) and, if necessary, dose reductions or interruptions [1].
- **Other AEs:** Nail disorders, stomatitis, and PPES can often be managed with **topical treatments** and dose adjustments [1].
- **Dose Modification Impact:** In clinical trials, AEs with **futibatinib** led to low rates of permanent discontinuation (2%), indicating that its safety profile is generally manageable with appropriate intervention [1]. The systematic review of pemigatinib, **futibatinib**, and ivosidenib also concluded that AEs were "effectively managed through dose adjustments" [2].

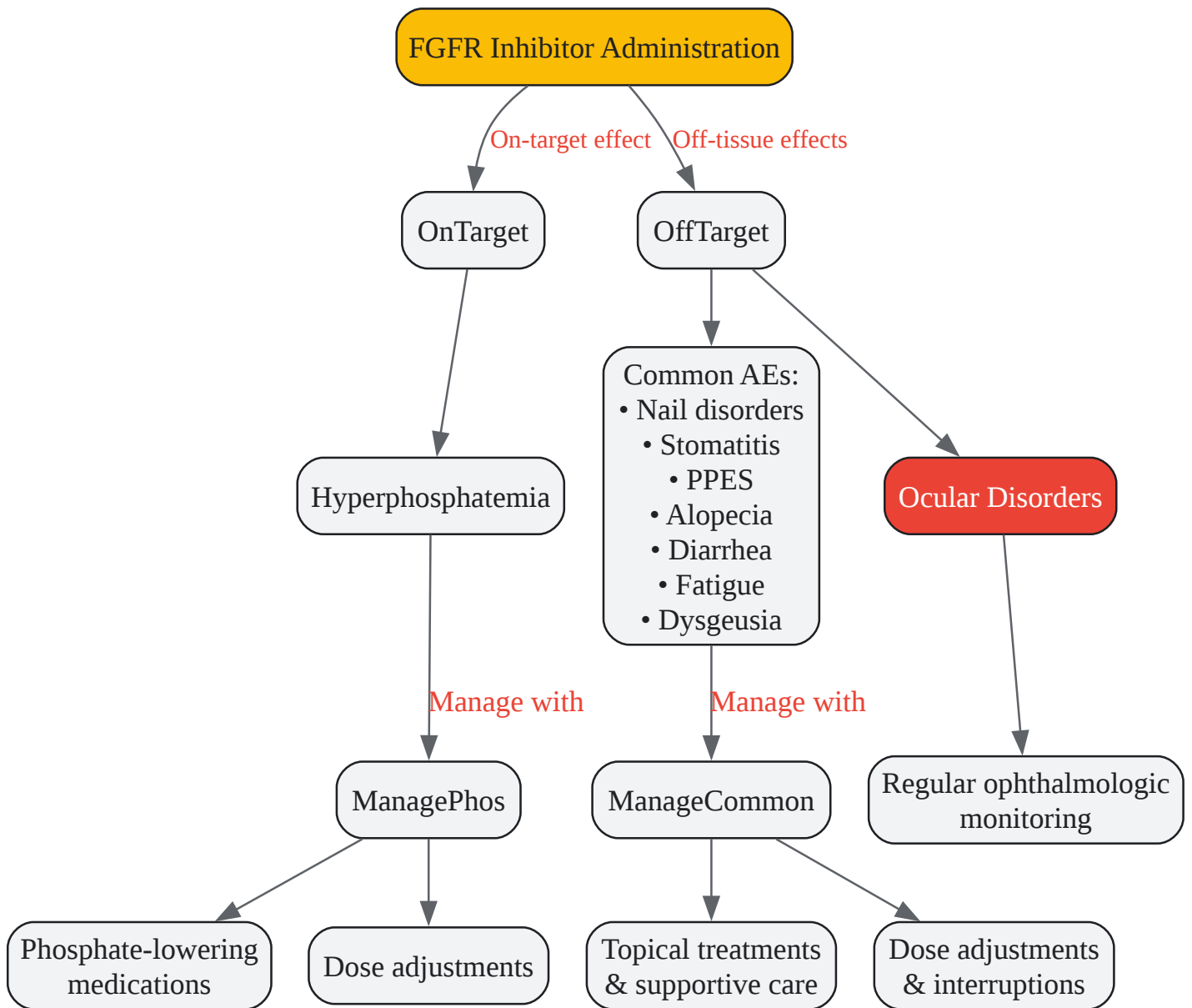
Experimental Data and Methodologies

The comparative data comes from several types of rigorous clinical studies.

- **Pooled Clinical Trial Analysis:** The **futibatinib** profile is primarily derived from a **pooled analysis of three global phase I/II trials** (N=469). AEs were graded using **NCI CTCAE v4.03**, and specific "AEs of clinical interest" were grouped using **MedDRA terminology** for consistent analysis [1].
- **Systematic Review:** The comparison with pemigatinib and ivosidenib comes from a **systematic review** of literature up to July 2023, which included data from clinical trials, conference abstracts, and drug monographs [2] [4].
- **Pharmacovigilance Study:** The FAERS database study employed **disproportionality analysis** (using ROR and BCPNN algorithms) to detect potential safety signals in post-marketing data, providing real-world insights beyond controlled trials [5].

FGFR Inhibitor Safety Overview

The following diagram illustrates the core safety profile of FGFR inhibitors and the key management strategies.



[Click to download full resolution via product page](#)

Conclusion for Clinical Practice

In summary, for researchers and clinicians:

- **Futibatinib's safety profile** is characterized by a high incidence of manageable hyperphosphatemia, with notable occurrences of nail toxicity, stomatitis, and hepatic events [1].

- **Class-wide AEs** like alopecia, diarrhea, fatigue, and dysgeusia are consistently seen across FGFR inhibitors [2] [4].
- **Proactive management** including patient education, regular monitoring (including phosphate levels and ophthalmologic exams), and timely dose modifications is crucial for maintaining patients on therapy and preserving quality of life [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Safety Profile and Adverse Event Management for Futibatinib ... [pmc.ncbi.nlm.nih.gov]
2. Safety profiles of the new target therapies-pemigatinib, ... [pubmed.ncbi.nlm.nih.gov]
3. Meta-analysis on the safety and efficacy of Erdafitinib in ... [frontiersin.org]
4. Safety profiles of the new target therapies—pemigatinib ... [pmc.ncbi.nlm.nih.gov]
5. Data mining and safety analysis of FGFR tyrosine kinase ... [nature.com]

To cite this document: Smolecule. [futibatinib safety profile comparison other FGFR inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b544586#futibatinib-safety-profile-comparison-other-fgfr-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com